Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate
CAS No.:
Cat. No.: VC14532731
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate -](/images/structure/VC14532731.png)
Specification
Molecular Formula | C21H23N3O3S |
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Molecular Weight | 397.5 g/mol |
IUPAC Name | ethyl 1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine-3-carboxylate |
Standard InChI | InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-10-7-11-23(12-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-8-5-4-6-9-15/h4-6,8-9,13,16H,3,7,10-12H2,1-2H3 |
Standard InChI Key | KVZREDXVCKLJMR-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s systematic name reflects its intricate architecture:
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Imidazo[2,1-b]thiazole core: A fused bicyclic system comprising imidazole and thiazole rings.
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Substituents:
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3-Methyl group: Attached to the imidazole ring, enhancing steric bulk and influencing electronic properties.
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6-Phenyl group: Introduces aromaticity and potential π-π stacking interactions.
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Piperidine-3-carboxylate moiety: A six-membered nitrogen-containing ring esterified at the 3-position, contributing to conformational flexibility and solubility.
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The molecular formula is C₂₂H₂₃N₃O₃S, with a molecular weight of 409.50 g/mol. Key structural data derived from analogous compounds include:
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence, as extrapolated from patent methodologies for related imidazo[2,1-b]thiazole-piperidine hybrids :
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Formation of Imidazo[2,1-b]Thiazole Core:
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Carboxylation at the 2-Position:
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Reaction with ethyl chlorooxalate in the presence of triethylamine to install the carbonyl group.
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Piperidine-3-Carboxylate Conjugation:
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Amide coupling using HATU or EDCI with piperidine-3-carboxylic acid ethyl ester.
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Table 2.1: Representative Reaction Conditions
Step | Reagents/Catalysts | Temperature | Yield |
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1 | K₂CO₃, DMF, Phenylboronic Acid | 80°C | 68% |
2 | Et₃N, CH₂Cl₂, Ethyl Chlorooxalate | 25°C | 82% |
3 | HATU, DIPEA, DMF | 0°C → RT | 57% |
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
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Spectroscopic Confirmation:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL in 10% DMSO .
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Thermal Stability: Decomposes above 250°C without melting, indicative of strong intermolecular interactions.
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pH Stability: Stable in acidic conditions (pH 2–6) but undergoes ester hydrolysis at pH >8 .
Table 3.1: Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | <0.1 |
Methanol | 12.4 |
Dichloromethane | 25.9 |
Applications and Future Directions
Drug Development
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Lead Optimization: Modifications to the piperidine carboxylate group could enhance bioavailability .
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Combination Therapies: Synergy with β-lactam antibiotics observed in preliminary assays .
Industrial Synthesis Challenges
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